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Cereblon E3 ligase modulators (CELMoDs) represent a significant advancement in targeted
protein degradation, offering a promising therapeutic strategy for hematologic malignancies.
This guide provides a comparative analysis of avadomide (CC-122) and other prominent next-
generation CELMoDs, iberdomide (CC-220) and mezigdomide (CC-92480), focusing on their
preclinical potency and clinical efficacy.

Preclinical Performance: A Quantitative Comparison

The efficacy of CELMoDs is intrinsically linked to their ability to bind to the cereblon (CRBN) E3
ubiquitin ligase, thereby inducing the degradation of neosubstrate proteins, primarily the
lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Preclinical studies have
established a hierarchy of potency among these agents. Mezigdomide exhibits the highest
affinity for cereblon, followed by iberdomide.[1] While direct head-to-head binding affinity data
for avadomide against iberdomide and mezigdomide under identical experimental conditions
are not readily available, studies have reported the binding affinity of avadomide and its more
active S-enantiomer.
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Cereblon Binding Affinity . o
Compound Key Preclinical Findings
(IC50/Kd)

Highest cereblon-binding
potency among the compared
) ) CELMoDs. Induces 100% of
Mezigdomide (CC-92480) ~0.03 uM (IC50)[1] ) )
cereblon into the active ‘closed'
conformation at saturating

concentrations.[1]

Demonstrates approximately
20-fold higher binding affinity
to cereblon compared to
_ lenalidomide and

Iberdomide (CC-220) ~0.06 uM (IC50)[1] ) )
pomalidomide. Induces 50% of
cereblon into the ‘closed’
conformation at saturating

concentrations.[1]

Exhibits faster kinetics and
] deeper levels of Aiolos and
Avadomide (CC-122) 330 nM (Kd) )
Ikaros degradation compared

to lenalidomide.[2]

Clinical Efficacy and Safety: A Comparative
Overview

Direct head-to-head clinical trials comparing avadomide, iberdomide, and mezigdomide have
not been conducted. However, data from various Phase | and Il studies provide insights into
their clinical activity and safety profiles in different hematologic malignancies, primarily
relapsed/refractory multiple myeloma (RRMM) and diffuse large B-cell lymphoma (DLBCL).

Avadomide (CC-122) in Relapsed/Refractory DLBCL

In a Phase | study, avadomide monotherapy demonstrated an overall response rate (ORR) of
28% in patients with relapsed/refractory DLBCL, with 9% achieving a complete response (CR).
When combined with rituximab in a Phase Ib study, the ORR in DLBCL patients was 40.7%.
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The most common grade 3/4 adverse events associated with avadomide include neutropenia,

infections, and fatigue.

Common
Overall Complete
L Grade 3/4
Treatment Indication Response Response (CR)
Adverse
Rate (ORR) Rate
Events
Neutropenia,
Avadomide Anemia,
R/R DLBCL 28% 9% i
Monotherapy Thrombocytopeni
a
Neutropenia
(55.9%),
Avadomide + Infections
R/R DLBCL 40.7% Not Reported

Rituximab

(8.8%), Febrile
Neutropenia
(7.4%)[3]

Iberdomide (CC-220) in Relapsed/Refractory Multiple

Myeloma

Iberdomide, in combination with dexamethasone, has shown an ORR of approximately 30% to

50% in heavily pretreated RRMM patients. In combination with other agents such as

daratumumab, bortezomib, or carfilzomib, promising efficacy has also been observed.

Common grade 3/4 adverse events include neutropenia, anemia, and infections.
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Common
Overall )
L Key Efficacy Grade 3/4
Treatment Indication Response
Data Adverse
Rate (ORR)
Events
) Heavily Neutropenia,
Iberdomide + .
Pretreated ~30-50% - Anemia,
Dexamethasone .
RRMM Infections
Transplant-
Iberdomide + Ineligible Newly o
) Not specified in
Daratumumab + Diagnosed 94.7% 57.3% CR rate detai
etai
Dexamethasone Multiple
Myeloma

Mezigdomide (CC-92480) in Relapsed/Refractory
Multiple Myeloma

Mezigdomide, the most potent of the three CELMoDs in preclinical studies, has demonstrated

significant clinical activity in heavily pretreated RRMM patients. In combination with

dexamethasone, it achieved an ORR of 41% in a patient population refractory to multiple prior

lines of therapy.

Common
Overall )
L Key Efficacy Grade 3/4
Treatment Indication Response
Data Adverse
Rate (ORR)
Events
) ) ) Neutropenia
] ] Heavily Median duration )
Mezigdomide + (76%), Anemia
Pretreated 41% of response of )
Dexamethasone (36%), Infections
RRMM 7.6 months

(35%)

Mechanism of Action and Experimental Workflows

The antitumor activity of CELMoDs is driven by their ability to hijack the CRLACRBN E3
ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation
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of Ikaros and Aiolos. This degradation has dual effects: direct apoptosis of malignant B-cells

and immunomodulatory effects through T-cell activation.
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Caption: Mechanism of action of CELMoDs.

The evaluation of novel CELMoDs typically follows a standardized preclinical workflow to

characterize their potency and activity before advancing to clinical trials.
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Compound Synthesis
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Caption: Preclinical evaluation workflow for CELMoDs.

Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)
Cereblon Binding Assay

This assay is used to determine the binding affinity of CELMoDs to the cereblon protein.
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Materials:

HTRF Cereblon Binding Kit (containing GST-tagged human cereblon, anti-GST antibody
labeled with Europium cryptate, and a fluorescently labeled thalidomide analog)

Test compounds (Avadomide, Iberdomide, Mezigdomide)
Assay buffer
384-well low-volume white plates

HTRF-compatible plate reader

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

Add 2 pL of the test compound dilutions or assay buffer (for control wells) to the wells of the
384-well plate.

Add 2 pL of the GST-tagged human cereblon protein to all wells.

Add 2 pL of the fluorescently labeled thalidomide analog to all wells.

Add 4 pL of the anti-GST antibody labeled with Europium cryptate to all wells.
Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on an HTRF-compatible plate reader at 620 nm (for cryptate emission) and
665 nm (for FRET signal).

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound
concentration to determine the IC50 value.

Western Blot for Ikaros and Aiolos Degradation

This method is used to visualize and quantify the degradation of Ikaros and Aiolos proteins in

cancer cells following treatment with CELMoDs.
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Materials:

Multiple myeloma or DLBCL cell lines

e CELMoDs (Avadomide, Iberdomide, Mezigdomide)

o Cell culture medium and supplements

» RIPA lysis buffer with protease inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

» PVDF membranes

» Transfer buffer

e Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies (anti-lkaros, anti-Aiolos, anti--actin)
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:

o Seed the cancer cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with varying concentrations of the CELMoDs for different time points (e.g., 2,
6, 24 hours).

o Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

e Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against Ikaros, Aiolos, and -actin (as a
loading control) overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again with TBST and apply the ECL substrate.

 Visualize the protein bands using a chemiluminescence imaging system and quantify the
band intensities to determine the extent of protein degradation.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell
viability and proliferation, to assess the anti-proliferative effects of CELMoDs.

Materials:

e Multiple myeloma or DLBCL cell lines

e CELMoDs (Avadomide, Iberdomide, Mezigdomide)
e Cell culture medium and supplements

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or acidified isopropanol)
o 96-well plates
e Microplate reader

Procedure:
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Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow
them to attach overnight.

Treat the cells with a range of concentrations of the CELMoDs for 72 hours.

Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 uL of the solubilization solution to each well to
dissolve the formazan crystals.

Incubate the plate at room temperature for 15 minutes with gentle shaking.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells and plot the
viability against the compound concentration to determine the 1C50 value for cell proliferation
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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